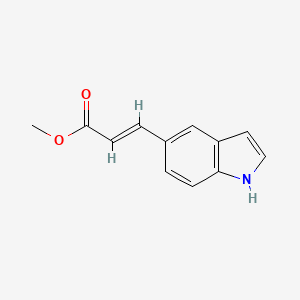

2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Description

Contextualization of Indole-Derived Scaffolds in Chemical Research

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in chemical research. Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. researchgate.net Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. acs.orgsigmaaldrich.comdntb.gov.ua This wide-ranging bioactivity is attributed to the indole nucleus's ability to mimic the structure of various endogenous molecules and interact with a multitude of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. dntb.gov.ua

Prominent examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-cancer vinca (B1221190) alkaloids (vinblastine and vincristine), and the neurotransmitter serotonin. researchgate.netacs.org The versatility of the indole core allows for functionalization at various positions, enabling the fine-tuning of its steric and electronic properties to achieve desired biological effects or material characteristics. This inherent adaptability has solidified the indole scaffold as a cornerstone in the design and synthesis of novel bioactive compounds and functional materials. rsc.org

Significance of Indole-Substituted Acrylic Esters in Synthetic and Mechanistic Studies

Indole-substituted acrylic esters represent a significant class of compounds that bridge the biologically active indole nucleus with the synthetically versatile acrylic ester moiety. These compounds serve as valuable intermediates in organic synthesis, providing a platform for the construction of more complex molecular architectures. The electron-withdrawing nature of the acrylate (B77674) group, combined with the electron-rich indole ring, creates a unique electronic environment that influences the reactivity of the molecule.

In synthetic studies, indole-substituted acrylic esters are often employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. Their double bond can participate in cycloaddition reactions, Michael additions, and other transformations, allowing for the introduction of diverse functional groups. Furthermore, the ester functionality can be readily hydrolyzed, reduced, or converted into other functional groups, enhancing the synthetic utility of these compounds. Recent research has highlighted the synthesis of α-indolylacrylate derivatives as potential anticancer agents, indicating the therapeutic promise of this class of molecules. nih.gov

From a mechanistic standpoint, these compounds are of interest for studying the electronic effects of the indole ring on the reactivity of the acrylate system. The position of the acrylate substituent on the indole ring (e.g., at the 2, 3, or 5-position) significantly impacts the electronic properties of the double bond, thereby influencing reaction rates and pathways.

Research Rationale and Scope for 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

While extensive research has been conducted on indole-3-acrylic acid and its esters, the 5-substituted isomer, this compound, has been the subject of more targeted investigations. The rationale for studying this specific isomer often stems from a desire to understand the structure-activity relationships of indole derivatives. By systematically modifying the substitution pattern on the indole ring, researchers can probe the specific interactions of different parts of the molecule with biological targets.

A key rationale for investigating compounds with substitution at the indole-5-position is exemplified by the design of inhibitors for enzymes such as cytosolic phospholipase A2α (cPLA2α). nih.gov In such studies, the 5-position serves as an anchor point for a side chain, which is crucial for the compound's inhibitory activity. nih.gov The acrylic ester moiety at this position can act as a versatile handle for further chemical modifications or as a key pharmacophoric element.

The scope of research on this compound and its derivatives, therefore, primarily lies in the field of medicinal chemistry, with a focus on developing novel therapeutic agents. The investigation typically involves the synthesis of a library of related compounds with variations in the substituents on the indole nitrogen and other positions of the indole ring to optimize biological activity.

Overview of Research Objectives and Methodological Approaches

The primary research objective for investigating this compound is to synthesize and evaluate its potential as a biologically active compound, often as part of a larger library of indole derivatives. A central goal is to establish a clear structure-activity relationship (SAR) to guide the design of more potent and selective molecules. nih.gov

The methodological approach to studying this compound typically involves a multi-step organic synthesis. This often begins with a suitably substituted indole precursor, followed by the introduction of the propenoic acid methyl ester side chain at the 5-position. Common synthetic methods for creating the acrylate moiety include the Wittig or Horner-Wadsworth-Emmons reactions.

Once synthesized, the compound undergoes rigorous characterization to confirm its structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed. For a definitive structural elucidation, single-crystal X-ray diffraction may be performed on the compound or a suitable crystalline derivative. The biological evaluation of the compound would then be carried out using in vitro and potentially in vivo assays relevant to the therapeutic target of interest.

Due to the limited publicly available research specifically on this compound, detailed research findings are often inferred from studies on closely related isomers. For instance, the crystal structure of (E)-Methyl 3-(1H-indol-2-yl)acrylate and (E)-Methyl 3-(1H-indol-3-yl)acrylate provides valuable insights into the expected molecular geometry and crystal packing of the 5-yl isomer. nih.gov

Below are interactive data tables summarizing key identifiers for the target compound and crystallographic data for a related isomer.

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 111168-53-7 |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| InChI Key | Information not readily available |

| SMILES | COC(=O)C=Cc1cc2c(cc1)NC=C2 |

Crystallographic Data for (E)-Methyl 3-(1H-indol-3-yl)acrylate (a related isomer)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 5.884(3) |

| b (Å) | 7.923(5) |

| c (Å) | 21.898(13) |

| β (°) | 93.54(3) |

| Volume (ų) | 1018.9(10) |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(1H-indol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-11-10(8-9)6-7-13-11/h2-8,13H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUYJFPHWVNEQV-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways for 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Retrosynthetic Analysis of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by disconnecting key bonds to reveal simpler precursor molecules. For this compound, two primary disconnections are most logical.

The first and most common disconnection is at the C=C double bond of the propenoate linker. This suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, as the final key step. wikipedia.orgorganic-chemistry.org This disconnection leads to two precursor fragments: an indole-5-carbaldehyde and a phosphorus ylide or phosphonate (B1237965) ester bearing the methyl acrylate (B77674) functionality.

A second strategic disconnection can be made at the C-C single bond between the indole (B1671886) ring's C5-position and the acrylate side chain. This approach points towards a transition metal-catalyzed cross-coupling reaction, most notably the Heck reaction. organic-chemistry.orgwikipedia.org This pathway requires a 5-functionalized indole (e.g., 5-haloindole) and methyl acrylate as the coupling partners.

Classical and Modern Synthetic Routes to Indole-5-yl Acrylates

The synthesis of the target molecule is critically dependent on the availability of a suitably functionalized indole precursor at the 5-position.

Indole-5-carbaldehyde : This key precursor for olefination routes is a versatile compound in organic synthesis. cymitquimica.comchemimpex.com It can be prepared from indole itself through formylation reactions. One common method involves the use of ethyl formate (B1220265) and zinc chloride. chemicalbook.com Another established route is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group onto the indole ring, although this often favors the C3-position. Selective C5-formylation can be achieved by protecting the indole nitrogen and carefully controlling reaction conditions.

5-Haloindoles : For cross-coupling strategies, 5-haloindoles such as 5-bromoindole (B119039) or 5-iodoindole (B102021) are essential. Direct halogenation of the indole ring can be challenging due to selectivity issues. However, regioselective methods have been developed. For instance, direct iodination of some indole derivatives at the C5-position can be achieved under specific conditions. rsc.org Alternatively, these precursors can be built from appropriately substituted anilines via established indole ring-forming reactions like the Fischer or Reissert indole synthesis. rsc.org

Once the C5-functionalized indole is secured, the acrylate side chain can be introduced.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a highly reliable method for forming alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgconicet.gov.ar In this approach, indole-5-carbaldehyde is treated with a phosphonate ester, such as methyl (diethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH, NaOMe). The reaction proceeds via a phosphonate-stabilized carbanion that adds to the aldehyde, ultimately yielding the desired methyl 3-(1H-indol-5-yl)acrylate. organic-chemistry.org A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.org

Wittig Reaction : The classical Wittig reaction, using a phosphonium (B103445) ylide like (methoxycarbonylmethylene)triphenylphosphorane, can also be employed to convert indole-5-carbaldehyde into the target acrylate. researchgate.netnih.gov The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. For stabilized ylides, such as the one required here, the (E)-alkene is typically the major product.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer powerful and atom-economical alternatives for constructing the target molecule, often with high selectivity and under milder conditions. rsc.org

The Heck Reaction : The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for forming C-C bonds. organic-chemistry.orgwikipedia.org It involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org To synthesize the target compound, a 5-haloindole (typically 5-iodo- or 5-bromoindole) is reacted with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) and a base (e.g., Et₃N, Na₂CO₃). researchgate.netnih.gov The reaction generally exhibits high stereoselectivity, yielding the trans-(E)-alkene product. Various phosphine (B1218219) ligands or N-heterocyclic carbenes can be used to stabilize and activate the palladium catalyst, enhancing its efficiency and turnover number. organic-chemistry.orgnih.gov

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 5-Iodoindole | Pd(OAc)₂ | Et₃N | DMF | 100 | High |

| 2 | 5-Bromoindole | PdCl₂/PPh₃ | Na₂CO₃ | NMP | 120 | Moderate-High |

| 3 | 5-Iodoindole | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | 80 | High |

Direct C-H Alkenylation : More advanced strategies involve the direct functionalization of the indole C5-H bond, avoiding the need for pre-halogenated substrates. While C2 and C3 functionalizations of indoles are more common due to the inherent reactivity of the pyrrole (B145914) ring, methods for C5 functionalization are emerging. rsc.orgresearchgate.net These reactions are typically mediated by transition metals like palladium, rhodium, or ruthenium, often requiring a directing group on the indole nitrogen to achieve regioselectivity at the C5 position of the benzene (B151609) moiety. elsevierpure.comacs.org Gold-catalyzed methods have also been reported for C5-alkylation of indoline (B122111) precursors, which can then be aromatized to the functionalized indole. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. oup.comacs.org While direct organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of chiral indole derivatives. acs.orgrsc.orgnih.gov For instance, asymmetric variations of reactions that form the indole core or functionalize the acrylate moiety could be envisioned. The development of organocatalytic methods for the direct, enantioselective construction of such indole-based heterocycles is an active area of research. acs.orgnih.gov

Biocatalytic Pathways for Structural Elaboration

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the structural elaboration of indole derivatives. nih.gov The use of enzymes provides high selectivity under mild reaction conditions, minimizing the formation of byproducts and the need for protecting groups. polimi.it

Recent research has demonstrated the utility of various enzyme classes in modifying the indole core and its side chains. For instance, a three-enzyme coupled biotransformation system has been developed to access diverse indole-containing acyloin derivatives. This system utilizes an engineered tryptophan synthase β-subunit, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme, which could be adapted to generate precursors for this compound. nih.gov The initial enzymes work to produce structurally diverse indole-3-pyruvate derivatives, which can then be acted upon by the ThDP-dependent enzyme. nih.gov

Furthermore, monooxygenase systems, including flavin-dependent monooxygenases and diiron monooxygenases, have been employed for the enzymatic synthesis of novel indigoid compounds from various indole derivatives. researchgate.net These enzymes catalyze hydroxylation reactions on the indole ring, offering a pathway to functionalized analogues. Lipases, such as Candida antarctica Lipase B (CALB), are well-established biocatalysts for esterification and transesterification reactions. mdpi.comnih.gov They can be used in the final step to efficiently and selectively convert the carboxylic acid group to its corresponding methyl ester in a solvent-free medium, a key step in forming the target compound. mdpi.comnih.gov

Table 1: Potential Biocatalytic Transformations for Indole Derivatives

| Enzyme Class | Substrate Type | Transformation | Potential Product |

|---|---|---|---|

| Tryptophan Synthase Variants | Substituted Indoles | Synthesis of Indole-3-pyruvates | Precursors for acrylic acid side chain |

| Monooxygenases (e.g., P450) | Indole Ring | Regio- and stereoselective hydroxylation | Hydroxylated indole derivatives |

| Hydratases | Indole Acrylic Acids | Addition of water to double bond | Hydroxylated side-chain derivatives |

| Lipases (e.g., Novozym® 435) | Indole-3-acrylic acid | Esterification with methanol (B129727) | This compound |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. researchgate.netfirp-ula.orgnih.gov These principles are directly applicable to the production of this compound.

Key green strategies include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netopenmedicinalchemistryjournal.com The choice of solvent is another critical factor. Water, ionic liquids, and supercritical fluids are explored as greener alternatives to volatile organic compounds. openmedicinalchemistryjournal.comdokumen.pub Catalyst-free and solvent-free reaction conditions represent an ideal scenario, minimizing both catalyst-related costs and solvent waste. openmedicinalchemistryjournal.com

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing the construction of complex molecules like indole derivatives in a single step from simple precursors. researchgate.net This approach enhances atom economy and reduces the number of purification steps required. For instance, a one-pot, three-component reaction in water under catalyst-free conditions has been successfully used to synthesize 3-(1H-indol-3-yl)isoindolin-1-one derivatives, showcasing a sustainable pathway that could be adapted for the target molecule. rsc.org Photocatalysis is also emerging as a versatile and environmentally friendly strategy for synthesizing nitrogen heterocycles, offering a pathway that proceeds under mild conditions without toxic reagents. mdpi.com

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Utilizing one-pot or multicomponent reactions to reduce intermediate isolation and purification steps. researchgate.net |

| Atom Economy | Designing syntheses, such as cycloaddition reactions, that maximize the incorporation of all materials into the final product. mdpi.com |

| Less Hazardous Synthesis | Replacing toxic reagents and solvents with benign alternatives like water or employing catalyst-free systems. researchgate.netrsc.org |

| Energy Efficiency | Employing microwave-assisted synthesis or photocatalysis to reduce reaction times and energy consumption. openmedicinalchemistryjournal.commdpi.com |

| Use of Renewable Feedstocks | Investigating biocatalytic routes that can utilize renewable starting materials derived from biomass. dokumen.pub |

| Catalysis | Using recyclable biocatalysts or nanocatalysts to improve efficiency and reduce waste. nih.govopenmedicinalchemistryjournal.com |

High-Throughput Synthesis and Combinatorial Libraries of Related Structures

High-throughput synthesis and the creation of combinatorial libraries are essential tools for accelerating the discovery of novel compounds with desired biological activities. nih.gov These techniques enable the rapid synthesis and screening of thousands of structural analogues, significantly speeding up the drug discovery process. nih.gov

For structures related to this compound, a combinatorial library can be designed by systematically varying substituents at different positions of the indole ring and the acrylic acid side chain. Automated, nano-scale synthesis platforms allow for the execution of a large number of reactions in parallel, using minimal amounts of reagents and solvents. nih.gov This miniaturization not only reduces waste but also allows for the use of precious or complex starting materials. nih.gov

A typical approach involves a core scaffold, such as the indole-5-yl-propenoic acid methyl ester, and a diverse set of building blocks that can be introduced at specific positions. For example, a positional scanning library could be created where one position is fixed with a specific functional group while all other positions are varied, allowing for the deconvolution of structure-activity relationships. nih.gov While the reduced scale may limit full analytical characterization (e.g., relying on mass spectrometry instead of NMR), this trade-off is often acceptable for initial screening purposes, with promising "hits" being resynthesized on a larger scale for full validation. nih.gov

Table 3: Illustrative Combinatorial Library for Analogues of this compound

| Scaffold Position | R1 (Indole N-H) | R2 (Indole C2) | R3 (Ester Group) |

|---|---|---|---|

| Variation 1 | -H | -H | -CH₃ |

| Variation 2 | -CH₃ | -CH₃ | -CH₂CH₃ |

| Variation 3 | -CH₂Ph | -Cl | -CH(CH₃)₂ |

| Variation 4 | -SO₂Ph | -Br | -Cyclopropyl |

| Variation 5 | -Ac | -F | -tert-Butyl |

Advanced Spectroscopic and Crystallographic Elucidation of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization and Molecular Interactions

Should experimental data for "2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester" become publicly available, the requested detailed analysis could be performed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence for Electronic Transitions

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The primary chromophore in this compound is the indole (B1671886) ring, which exhibits strong absorption in the ultraviolet region. researchgate.net The electronic transitions are typically of the π → π* type, arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The acrylate (B77674) moiety, while also a chromophore, has its main absorption at shorter wavelengths.

When conjugated with the indole ring, the acrylate group extends the π-system, leading to a bathochromic (red) shift in the absorption maximum. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in the extended conjugated system. The intensity of the absorption is also expected to be high, characteristic of an allowed π → π* transition. Indole and its derivatives are known to be fluorescent, and this property is expected to be retained in the target molecule. mdpi.comnih.gov

Table 2: Predicted Electronic Transition Data

| Spectroscopic Technique | Predicted λmax (nm) | Type of Transition |

| UV-Vis Absorption | ~280-320 | π → π |

| Fluorescence Emission | ~340-400 | π → π |

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is anticipated for this compound. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent. This leads to a red shift in the absorption and emission spectra. Conversely, in nonpolar solvents, a blue shift may be observed.

Thermochromism, a change in color with temperature, is less commonly observed for simple organic molecules in solution but can occur in the solid state due to changes in crystal packing or molecular conformation at different temperatures. Such changes would affect the intermolecular interactions and, consequently, the electronic transition energies.

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure has been reported for the 5-yl isomer, the crystallographic data for the closely related (E)-Methyl 3-(1H-indol-3-yl)acrylate provides a robust model for predicting its solid-state behavior. nih.govnih.govnih.gov

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor and is likely to form hydrogen bonds with the carbonyl oxygen of the ester group of an adjacent molecule. This N-H···O interaction would be a primary driver in the crystal packing, leading to the formation of chains or ribbons of molecules. researchgate.netnih.gov

Pi-Stacking: The planar indole rings are expected to engage in π-π stacking interactions. nih.gov These interactions, arising from the overlap of π-orbitals of adjacent rings, contribute significantly to the stability of the crystal lattice. The geometry of the stacking can vary, from parallel-displaced to T-shaped arrangements.

C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π interactions are also likely to be present, further stabilizing the crystal structure. These involve the hydrogen atoms of the aromatic ring and the methyl group interacting with the oxygen atoms and the π-system of neighboring molecules.

Based on the structure of the 3-yl isomer, a layered structure can be anticipated, where molecules are linked by hydrogen bonds within a layer, and these layers are held together by van der Waals forces and π-π stacking interactions.

Table 3: Crystallographic Data for the Analogous (E)-Methyl 3-(1H-indol-3-yl)acrylate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.884(3) |

| b (Å) | 7.923(5) |

| c (Å) | 21.898(13) |

| β (°) | 93.54(3) |

| V (ų) | 1018.9(10) |

| Z | 4 |

Table 4: Key Intermolecular Interactions in the Crystal Structure of (E)-Methyl 3-(1H-indol-3-yl)acrylate nih.gov

| Interaction Type | Donor-Acceptor | Distance (Å) |

| N-H···π | N-H ··· Centroid of Indole Ring | - |

| C-H···O | C-H ··· O=C | - |

Note: Specific distances for the 3-yl isomer can be found in the cited crystallographic information file.

Polymorphism and Solid-State Conformational Flexibility

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific studies on the polymorphism or solid-state conformational flexibility of this compound. Consequently, there is no reported experimental data, such as single-crystal X-ray diffraction, solid-state NMR, or vibrational spectroscopy (IR/Raman), that would describe different polymorphic forms or conformational isomers of this specific compound in the solid state.

Therefore, without experimental findings, a detailed analysis and discussion of the polymorphic behavior and conformational landscape of this compound cannot be provided at this time. Further research, including systematic crystallization screening under various conditions and subsequent analysis by advanced solid-state characterization techniques, would be required to elucidate these properties.

Computational Chemistry and Theoretical Modeling of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and potential energy surfaces, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.comnih.govnih.gov For 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester, DFT calculations can elucidate its electronic structure and reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and polarizability. mdpi.com A smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be calculated using DFT include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters help in predicting how this compound might interact with other molecules and its potential reaction sites. For instance, the analysis of the electrostatic potential surface can identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties Note: This table provides an example of the types of data generated from DFT calculations and does not represent actual calculated values for this compound.

| Parameter | Symbol | Typical Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 4.4 | Indicates chemical reactivity and stability. |

| Ionization Potential | I | 6.2 | Energy required to remove an electron. |

| Electron Affinity | A | 1.8 | Energy released upon gaining an electron. |

| Chemical Hardness | η | 2.2 | Resistance to deformation of electron cloud. |

| Electronegativity | χ | 4.0 | Electron-attracting capability. |

| Electrophilicity Index | ω | 3.64 | Global electrophilic nature of the molecule. |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.govnih.gov These methods are instrumental in mapping the energetic landscapes and determining the pathways of chemical reactions. For this compound, ab initio calculations can be used to:

Locate Transition States: Identify the high-energy transition state structures that connect reactants to products.

Calculate Activation Energies: Determine the energy barriers for potential reactions, providing insight into reaction kinetics. researchgate.net

Map Potential Energy Surfaces (PES): Visualize the energy of the molecule as a function of its geometry, revealing the most stable conformations and the pathways for conformational changes or reactions.

By exploring the PES, researchers can understand the mechanisms of reactions involving the indole (B1671886) ring, the propenoic acid chain, or the methyl ester group. This is crucial for predicting reaction outcomes and designing synthetic routes.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum chemical calculations are powerful for static systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the influence of the environment. imrpress.com

This compound possesses flexible components, including the rotatable bonds in the propenoic acid methyl ester side chain. MD simulations can explore the vast conformational landscape of this molecule by simulating its movements over nanoseconds or longer. This analysis helps identify:

Low-Energy Conformers: The most stable and populated shapes of the molecule.

Conformational Transitions: The pathways and energy barriers for switching between different conformations.

Structural Flexibility: Quantifying the movement and flexibility of different parts of the molecule, such as the side chain relative to the rigid indole ring system.

The properties and behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box or by using implicit solvation models. These simulations can reveal:

Solvent Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and the solvent.

Influence on Conformation: How the solvent stabilizes certain molecular conformations over others.

Understanding solvent effects is critical for predicting the behavior of this compound in biological systems or in solution-phase chemical reactions.

Quantitative Structure-Property Relationship (QSPR) and Theoretical Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. For indole derivatives, these studies are instrumental in designing new molecules with enhanced therapeutic potential.

A QSAR/QSPR study involves several key steps:

Data Set Collection: A series of indole derivatives with known biological activities (e.g., anticancer, antibacterial) or properties is compiled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), topological, geometric, and hydrophobic descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning techniques such as Artificial Neural Networks (ANN) are used to build a mathematical model that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested, often using techniques like cross-validation.

For indole-based compounds, SAR studies have revealed that substituents on the indole ring and the nature of the side chain significantly influence biological activity. For instance, in the context of anticancer activity, the electronic properties at specific carbon atoms of the indole nucleus have been shown to be critical. These models provide a theoretical framework for predicting the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

Ligand-Based and Structure-Based Computational Design Principles

The design of novel analogs of this compound and other indole derivatives relies heavily on two complementary computational approaches: ligand-based and structure-based drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach utilizes the knowledge of molecules that are known to be active. Key LBDD methods include:

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. New molecules are then designed to fit this pharmacophore model.

QSAR: As described previously, QSAR models derived from a set of known active and inactive compounds can be used to predict the activity of novel designed structures.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein or receptor is available, typically from X-ray crystallography or cryo-electron microscopy. This powerful approach allows for the rational design of ligands that can fit precisely into the target's binding site. The central technique in SBDD is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, enabling the analysis of interactions that stabilize the complex and the prediction of binding affinity. SBDD has been successfully applied to design indole derivatives targeting a wide range of proteins, including kinases and enzymes involved in HIV fusion.

Molecular Docking and Scoring for Hypothetical Receptor Binding

Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor). For this compound, docking studies can be performed against hypothetical receptors known to be modulated by indole derivatives, such as protein kinases (e.g., EGFR, BRAF), enzymes (e.g., E. coli FabH), or other proteins implicated in disease.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (the indole derivative) and the receptor.

Docking Simulation: Using a docking algorithm to explore various possible conformations and orientations of the ligand within the receptor's binding pocket.

Scoring and Analysis: Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the receptor's amino acid residues.

These studies provide crucial insights into the potential mechanism of action and can guide the structural modification of the lead compound to improve its binding affinity and selectivity for a specific target.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Receptor

| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| -8.5 | Met793 | Hydrogen Bond (Indole N-H with backbone C=O) |

| Leu718 | Hydrophobic Interaction (Indole ring with alkyl chain) | |

| Lys745 | Hydrogen Bond (Ester C=O with side-chain NH₃⁺) | |

| Phe856 | Pi-Pi Stacking (Indole ring with phenyl ring) | |

| Val726 | Hydrophobic Interaction (Acrylate moiety with alkyl chain) |

Note: This table is a hypothetical representation of a docking simulation result, illustrating the types of data generated.

Chemical Reactivity and Derivatization Chemistry of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester

Reactions Involving the Indole (B1671886) Ring System

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack. The presence of the acrylic ester at the 5-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution at Reactive Indole Positions

The indole ring typically undergoes electrophilic substitution at the C3 position due to the stability of the resulting intermediate. However, if the C3 position is substituted, electrophilic attack may occur at other positions, such as C2, C4, C6, or C7, depending on the directing effects of existing substituents and the reaction conditions. Common electrophilic substitution reactions for indoles include the Vilsmeier-Haack and Mannich reactions.

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com It utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring. ijpcbs.comchemistrysteps.com For indole derivatives, this reaction generally proceeds at the C3 position.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. uobaghdad.edu.iquobaghdad.edu.iq Indoles readily undergo the Mannich reaction, usually at the C3-position, to yield gramine (B1672134) analogs. chemtube3d.com These products are valuable synthetic intermediates.

| Reaction | Reagents | Typical Position of Substitution on Indole | Product Type |

| Vilsmeier-Haack | POCl₃, DMF | C3 | Formylated Indole |

| Mannich | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | C3 | Gramine Analog (Aminomethylated Indole) |

N-Functionalization and its Impact on Electronic Properties

The nitrogen atom of the indole ring can be functionalized through various reactions, such as alkylation and acylation. These modifications can significantly alter the electronic properties of the indole ring, influencing its reactivity in subsequent transformations. N-functionalization can also serve to protect the indole nitrogen during other synthetic steps.

N-alkylation of indoles can be achieved using alkyl halides in the presence of a base. The choice of base and solvent system is crucial to prevent competing C-alkylation or hydrolysis of the ester group.

N-acylation provides another route to modify the indole nitrogen. Acylating agents such as acid chlorides or anhydrides can be employed, often in the presence of a base, to introduce an acyl group. This modification generally decreases the electron-donating ability of the nitrogen atom, thus deactivating the indole ring towards electrophilic attack.

Reactivity of the Acrylic Ester Moiety

The acrylic ester moiety in 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is an α,β-unsaturated carbonyl system, which makes it susceptible to nucleophilic attack at the β-carbon (Michael addition) and participation in cycloaddition reactions. The ester group itself can also undergo hydrolysis and transesterification.

Michael Addition Reactions and Conjugate Additions

The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond of the acrylate (B77674), making the β-carbon electrophilic and prone to attack by a wide range of nucleophiles in a conjugate addition reaction, commonly known as the Michael addition. researchgate.net

Michael Addition of Amines: Primary and secondary amines are common nucleophiles in Michael additions to acrylates. researchgate.net These reactions are often catalyzed by bases. Microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylates, leading to decreased reaction times and increased yields. ijpcbs.com

Michael Addition of Thiols: Thiols are also effective nucleophiles for conjugate addition to acrylates, a reaction often referred to as thiol-Michael addition. researchgate.netrsc.org This reaction can be catalyzed by both bases and nucleophiles like amines and phosphines. researchgate.netsemanticscholar.org The choice of catalyst can influence the reaction mechanism and efficiency. rsc.org

| Nucleophile | Catalyst/Conditions | Product Type |

| Amines | Base catalysis, Microwave irradiation | β-Amino ester |

| Thiols | Base or Nucleophilic catalysis (e.g., amines, phosphines) | β-Thioether ester |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the acrylic ester moiety makes it a good dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com In a typical Diels-Alder reaction, the dienophile reacts with a conjugated diene to form a six-membered ring. researchgate.net The stereochemistry and regiochemistry of the reaction are influenced by the electronic nature and steric hindrance of both the diene and the dienophile. Lewis acids can be used to catalyze Diels-Alder reactions involving α,β-unsaturated carbonyl compounds by coordinating to the carbonyl oxygen, thereby lowering the energy of the dienophile's LUMO. mdpi.com

Ester Hydrolysis and Transesterification Pathways

The methyl ester group can be converted to other functional groups through hydrolysis or transesterification.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method. Additionally, enzymatic hydrolysis using esterases can be employed for selective ester cleavage under mild conditions.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of a catalyst. researchgate.netmdpi.com A variety of catalysts can be used, including acids, bases, and organometallic compounds. lookchem.com For instance, lithium catalysts have been used for the transesterification of methyl methacrylate (B99206). google.com The reaction is typically driven to completion by removing the methanol (B129727) byproduct.

| Reaction | Reagents/Catalyst | Product |

| Ester Hydrolysis (Base-catalyzed) | Base (e.g., NaOH, KOH) in aqueous media | Carboxylic acid |

| Ester Hydrolysis (Acid-catalyzed) | Acid (e.g., H₂SO₄) in aqueous media | Carboxylic acid |

| Ester Hydrolysis (Enzymatic) | Esterase/Lipase | Carboxylic acid |

| Transesterification | Alcohol, Catalyst (e.g., Acid, Base, Organometallic compound) | New Ester |

Synthetic Transformations Leading to Analogues and Libraries

The structural backbone of methyl 3-(1H-indol-5-yl)acrylate serves as a versatile template for the synthesis of a wide array of derivatives. Strategic modifications can be introduced at the indole nucleus and the acrylic side chain to modulate the compound's physicochemical and biological properties.

The indole core offers multiple positions for functionalization, with the N1-position being a primary site for diversification due to the acidity of the N-H proton.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily functionalized through N-alkylation or N-arylation reactions. While specific examples for the title compound are not extensively documented, analogous reactions on similar indole derivatives are well-established. For instance, N-alkylation can be achieved using various alkyl halides in the presence of a base. Copper-catalyzed N-arylation, known as the Ullmann condensation, can be employed to introduce aryl or heteroaryl substituents. A study on methyl 1H-indole-3-carboxylate derivatives demonstrated efficient N-alkylation and N-arylation using a CuI-K3PO4-DMF system figshare.com. These methods are, in principle, applicable to methyl 3-(1H-indol-5-yl)acrylate to generate a library of N-substituted analogues.

C-H Functionalization: Direct functionalization of the C-H bonds of the indole ring is a powerful tool for late-stage diversification. Palladium-catalyzed C-H activation has been utilized for the alkenylation and arylation of various indole derivatives. While the inherent reactivity of the indole nucleus often favors functionalization at the C2 or C3 positions, regioselective methods for other positions are being developed. These strategies could potentially be adapted to introduce substituents at the C2, C4, C6, or C7 positions of the title compound.

Table 1: Potential Diversification Reactions at the Indole Nucleus

| Reaction Type | Reagents and Conditions (Illustrative Examples) | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Alkyl-3-(1H-indol-5-yl)acrylate derivatives |

| N-Arylation | Aryl halide, CuI, Base (e.g., K3PO4), Ligand (e.g., L-proline), Solvent (e.g., DMF) | N-Aryl-3-(1H-indol-5-yl)acrylate derivatives |

| C-H Alkenylation | Alkene, Pd(OAc)2, Oxidant (e.g., benzoquinone), Solvent (e.g., DMF) | C-Alkenyl-3-(1H-indol-5-yl)acrylate derivatives |

Modifications of the Acrylic Chain and Ester Group

The acrylic moiety provides further opportunities for structural modification, including reactions at the double bond and transformation of the ester group.

Reactions of the α,β-Unsaturated System: The conjugated double bond in the acrylate chain is susceptible to various addition reactions.

Michael Addition: The electron-deficient nature of the double bond makes it an excellent Michael acceptor. Nucleophiles such as amines, thiols, and carbanions can add to the β-position. For instance, the Michael addition of amines would lead to the corresponding β-amino acid derivatives.

Reduction: The double bond can be selectively reduced to the corresponding saturated propanoate derivative using catalytic hydrogenation (e.g., H2/Pd-C) or other reducing agents.

Cycloaddition Reactions: The alkene can participate in cycloaddition reactions. For example, [2+2] photocycloadditions can lead to the formation of cyclobutane (B1203170) derivatives, while Diels-Alder reactions with suitable dienes could construct more complex cyclic systems. The indole nucleus itself can also act as a dienophile or diene in certain cycloaddition reactions, leading to diverse heterocyclic frameworks dntb.gov.uanih.govresearchgate.netnih.gov.

Transformations of the Ester Group: The methyl ester can be readily converted into other functional groups.

Hydrolysis: Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid, 2-Propenoic acid, 3-(1H-indol-5-yl)-. This carboxylic acid can then be coupled with various amines or alcohols to form a library of amides or different esters.

Amination/Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides. Alternatively, conversion to the acyl chloride followed by reaction with an amine is a common strategy.

Reduction: The ester can be reduced to the corresponding allylic alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Table 2: Potential Modifications of the Acrylic Chain and Ester Group

| Reaction Type | Reagents and Conditions (Illustrative Examples) | Potential Products |

| Michael Addition | Nucleophile (e.g., R2NH, RSH), Base, Solvent | β-Substituted-3-(1H-indol-5-yl)propanoate derivatives |

| Catalytic Hydrogenation | H2, Pd/C, Solvent (e.g., EtOH, EtOAc) | Methyl 3-(1H-indol-5-yl)propanoate |

| Ester Hydrolysis | NaOH or HCl (aq), Heat | 3-(1H-indol-5-yl)propenoic acid |

| Amidation (from acid) | Amine, Coupling agent (e.g., EDC, HATU), Base, Solvent | 3-(1H-indol-5-yl)propenamide derivatives |

| Ester Reduction | LiAlH4, THF | (E)-3-(1H-indol-5-yl)prop-2-en-1-ol |

Mechanistic Studies of Specific Reactions

Quantitative kinetic and thermodynamic data for reactions of the title compound are scarce. In general, the rates of reaction will be influenced by factors such as the nature of the reactants, catalyst, solvent, and temperature.

For the synthesis of such indole acrylates via the Heck reaction , the reaction kinetics are complex and depend on the specific palladium catalyst, ligands, base, and substrates used. The rate-determining step can vary depending on the catalytic cycle, but often involves the oxidative addition of the aryl halide to the Pd(0) complex or the migratory insertion of the alkene.

In N-functionalization reactions , the rate is influenced by the acidity of the indole N-H proton and the electrophilicity of the alkylating or arylating agent. Electron-withdrawing groups on the indole ring would be expected to increase the N-H acidity and potentially accelerate deprotonation, while the steric hindrance of both the indole and the electrophile can significantly impact reaction rates.

Catalysis plays a pivotal role in the synthesis and functionalization of this compound, particularly in achieving high yields and regioselectivity.

Palladium Catalysis in Synthesis: The Heck reaction is a cornerstone for the synthesis of the title compound from a 5-haloindole and methyl acrylate. The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Ligands such as phosphines (e.g., triphenylphosphine, BINAP) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium species and modulate its reactivity, leading to higher yields and selectivity. The catalyst system influences the rates of the elementary steps in the catalytic cycle: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.

Copper Catalysis in N-Arylation: In the Ullmann condensation for N-arylation of the indole, a copper catalyst is essential. The catalyst facilitates the coupling of the indole nitrogen with an aryl halide. The choice of the copper source (e.g., CuI, Cu2O) and ligands can significantly affect the reaction efficiency and substrate scope.

Lewis and Brønsted Acid Catalysis: Lewis acids can be employed to activate the acrylic double bond towards nucleophilic attack in Michael additions. Brønsted acids can catalyze the esterification of the corresponding carboxylic acid or the hydrolysis of the ester. In some cases, Lewis acids have been used to control the regioselectivity of functionalization on the indole ring.

Biomolecular Interactions and Mechanistic Biochemistry of 2 Propenoic Acid, 3 1h Indol 5 Yl , Methyl Ester Molecular Level Focus

Enzymatic Transformations and Biocatalysis involving 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

The study of how enzymes can create or change "this compound" is a key area of research. This includes using enzymes for synthesis (biocatalysis) and understanding how the body's enzymes might break it down (metabolism).

Enzyme-Mediated Synthesis or Modification of the Compound

While specific research on the direct enzymatic synthesis of "this compound" is not extensively documented, the principles of biocatalysis suggest that enzymes could be used for its production. Biocatalysis is the use of enzymes to speed up chemical reactions. For making molecules like this one, enzymes such as lipases and esterases are often used because they can create the ester part of the molecule.

For instance, a general enzymatic approach could involve the esterification of "3-(1H-indol-5-yl)-2-propenoic acid" with methanol (B129727), catalyzed by a lipase. This method is considered a "green chemistry" approach because it happens under mild conditions and is very specific, which means it produces fewer unwanted byproducts.

Another possibility is the use of enzymes in whole microbial cells. This has been shown to be effective for producing other acrylic acid esters. google.com In such a system, a microorganism that has been genetically engineered to produce the right enzymes could convert a simple starting material into the desired compound.

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Substrates |

| Lipase | Esterification | 3-(1H-indol-5-yl)-2-propenoic acid, Methanol |

| Esterase | Esterification | 3-(1H-indol-5-yl)-2-propenoic acid, Methanol |

| Acyl-CoA Hydrolase | Hydrolysis of an acyl-CoA precursor | Acrylyl-CoA derivative of indole (B1671886) |

In Vitro Metabolic Transformations by Isolated Enzyme Systems

The metabolism of a compound refers to the chemical changes it undergoes in a living organism. In vitro studies, which are done in a lab setting, use isolated enzymes or cell fractions to predict how a compound might be metabolized in the body. For "this compound," the primary sites of metabolism would likely be the liver and intestines. researchgate.net

The main enzymes responsible for metabolizing foreign compounds are the cytochrome P450 (CYP) family of enzymes, which are found in liver microsomes. mdpi.com These enzymes typically add oxygen to the molecule, a process called hydroxylation. For this specific compound, hydroxylation could occur on the indole ring.

Another important metabolic reaction is the hydrolysis of the ester group by esterase enzymes, which would convert the compound into its corresponding carboxylic acid, "3-(1H-indol-5-yl)-2-propenoic acid". This acid could then be further metabolized.

Additionally, the indole ring itself can be a target for various enzymes. For example, indoleamine 2,3-dioxygenase (IDO1) is an enzyme that breaks open the indole ring. nih.gov

Table 2: Predicted Metabolic Reactions and Metabolites

| Metabolic Reaction | Enzyme System | Potential Metabolite |

| Hydroxylation | Cytochrome P450 (e.g., CYP1A2, CYP3A4) | Hydroxylated indole ring derivatives |

| Ester Hydrolysis | Esterases | 3-(1H-indol-5-yl)-2-propenoic acid |

| Ring Opening | Indoleamine 2,3-dioxygenase (IDO1) | N-formylkynurenine-like derivatives |

Molecular Recognition and Binding Studies with Isolated Biomolecules

Understanding how "this compound" interacts with proteins and other biomolecules is crucial for determining its biological effects. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to study these interactions in detail.

Ligand-Protein/Receptor Binding Assays (e.g., SPR, ITC)

Isothermal Titration Calorimetry (ITC) is another powerful method that directly measures the heat changes that occur when a ligand and a protein bind. nih.govyoutube.com This provides a complete thermodynamic profile of the interaction, including the binding affinity, stoichiometry (how many ligand molecules bind to one protein molecule), and the changes in enthalpy and entropy. physchemres.orgfrontiersin.org

While there are no specific SPR or ITC studies published for "this compound," these techniques have been used to study the binding of other indole derivatives to their protein targets. For example, ITC has been used to identify small molecule inhibitors of MDM2, a protein involved in cancer. mdpi.com

Enzyme Inhibition Kinetics and Mechanistic Pathways

Enzyme inhibition is a key mechanism by which drugs and other molecules exert their effects. Kinetic studies can reveal how a compound inhibits an enzyme and can provide information about the type of inhibition (e.g., competitive, non-competitive, or mixed-type).

A related compound, indoleacrylic acid, has been shown to inhibit the enzyme tryptophan synthetase. nih.govnih.gov The inhibition was found to be partially competitive with respect to one of the enzyme's substrates, serine. This suggests that indoleacrylic acid binds to the active site of the enzyme and competes with the natural substrate.

Given the structural similarity, it is plausible that "this compound" could also act as an enzyme inhibitor. To determine this, a series of experiments would be needed to measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. The results would be analyzed using models such as the Michaelis-Menten equation and Lineweaver-Burk plots to determine the inhibition constant (Ki) and the mechanism of inhibition. semanticscholar.org

Table 3: Hypothetical Enzyme Inhibition Parameters

| Parameter | Description |

| IC50 | The concentration of the inhibitor that reduces enzyme activity by 50%. |

| Ki | The inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, mixed). |

Structural Biology Insights into Interaction Mechanisms

Structural biology provides a three-dimensional view of how molecules interact at the atomic level. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the structure of a protein-ligand complex.

Although no crystal structure of "this compound" bound to a protein is currently available, the structures of other indole derivatives in complex with their protein targets offer valuable insights.

For example, the crystal structure of human indoleamine 2,3-dioxygenase 1 (IDO1) in complex with indole ethanol (B145695) reveals that the indole ring stacks against the heme group in the active site. nih.gov The hydroxyl group of indole ethanol forms a hydrogen bond with a nearby amino acid residue. nih.gov

Similarly, the crystal structures of fructose-1,6-bisphosphatase in complex with indole inhibitors show that the indole scaffold fits into a hydrophobic pocket and forms hydrogen bonds with key amino acid residues. acs.org The indole NH group was found to be critical for binding. acs.org

Based on these examples, it can be predicted that the indole ring of "this compound" would likely engage in hydrophobic interactions and potentially hydrogen bonding via its NH group. The acrylate (B77674) tail could form additional interactions, such as hydrogen bonds or electrostatic interactions, with the protein.

Table 4: Potential Intermolecular Interactions

| Type of Interaction | Description |

| Hydrogen Bonding | Interaction between the indole NH group or the ester carbonyl oxygen and polar amino acid residues. |

| Hydrophobic Interactions | Interaction of the indole ring with nonpolar amino acid residues. |

| π-π Stacking | Interaction between the aromatic indole ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Van der Waals Forces | General attractive forces between the compound and the protein. |

Co-crystallization of the Compound with Target Proteins

Co-crystallization is a powerful technique used to obtain a high-resolution, three-dimensional structure of a ligand bound to its protein target. This method provides definitive evidence of binding and reveals the precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. The process typically involves purifying the target protein and the compound, mixing them in a suitable buffer, and screening various crystallization conditions until diffraction-quality crystals are formed.

As of the current literature, there are no publicly available co-crystal structures of this compound with any specific protein target. However, the principles of co-crystallization are well-established for obtaining structural information on protein-ligand complexes. Should a direct protein target of this compound be identified, co-crystallization would be a critical next step in understanding their interaction at an atomic level. The general methodology for such an experiment is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Target Protein & Ligand Preparation | The target protein is expressed and purified to homogeneity. The compound is synthesized or procured at high purity. | Protein stability and solubility are crucial. The compound must be soluble in a buffer compatible with the protein. |

| 2. Complex Formation | The purified protein and the compound are mixed at a specific molar ratio. | The ratio is often optimized to ensure saturation of the protein's binding sites without causing precipitation. |

| 3. Crystallization Screening | The protein-ligand complex solution is mixed with a variety of crystallization reagents (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion. | A wide range of conditions must be screened to find the optimal environment for crystal growth. |

| 4. Crystal Optimization & Harvesting | Conditions that yield initial microcrystals are further optimized to produce larger, single crystals suitable for X-ray diffraction. Crystals are then carefully harvested and cryo-protected. | Gentle handling is necessary to avoid crystal damage. Cryo-protectants prevent ice formation during data collection. |

| 5. X-ray Diffraction & Structure Determination | The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein-ligand complex. | High-resolution diffraction data is required to accurately model the ligand and its interactions with the protein. |

Solution NMR for Ligand-Protein Interaction Mapping (e.g., Ligand-observed NMR)

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in a solution state, which closely mimics the physiological environment. Unlike crystallography, NMR does not require crystallization and can provide information on the dynamics of the interaction. Ligand-observed NMR methods are particularly useful for screening and characterizing the binding of small molecules to larger protein targets.

There are currently no specific solution NMR studies published that map the interaction of this compound with a protein target. However, various NMR techniques are available to elucidate such interactions. Techniques like Saturation Transfer Difference (STD) NMR, Water-LOGSY, and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are powerful tools for identifying binding and mapping the ligand's binding epitope.

Key Ligand-Observed NMR Techniques:

Saturation Transfer Difference (STD) NMR: This technique identifies which protons on the ligand are in close proximity to the protein surface. By irradiating the protein and observing the transfer of saturation to the bound ligand, a map of the binding interface from the ligand's perspective can be generated.

Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY): This method is used to detect weak ligand binding by observing the transfer of magnetization from bulk water to the ligand via the protein.

Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion: This technique can provide kinetic and thermodynamic information about the binding event, particularly for interactions that are in intermediate exchange on the NMR timescale.

These methods are instrumental in the early stages of drug discovery for hit validation and understanding structure-activity relationships at the molecular level.

Exploration of Specific Biochemical Pathway Modulation (without in vivo outcomes)

The indole moiety is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. Based on the structure of this compound, its potential to modulate specific biochemical pathways, particularly through interaction with regulatory proteins and enzymes, is an area of significant interest.

Interaction with Regulatory Proteins (e.g., AhR, PXR)

Aryl Hydrocarbon Receptor (AhR):

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. The indole ring is a common feature in many endogenous and exogenous AhR ligands.

While direct studies on this compound are not available, research on the closely related compound, indoleacrylic acid, has demonstrated its ability to activate the AhR signaling pathway. nih.gov This activation leads to an increase in the expression of downstream targets like interleukin-22 (IL-22), which is involved in enhancing intestinal barrier function. nih.gov Given the structural similarity, it is plausible that the methyl ester derivative also interacts with and modulates AhR activity.

Pregnane X Receptor (PXR):

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances. Several indole-containing compounds have been identified as PXR agonists. The structural features of this compound, particularly the indole core, suggest its potential to bind to the ligand-binding domain of PXR and modulate its transcriptional activity. Further experimental validation is required to confirm this interaction and its functional consequences.

Role in Enzyme Regulation Beyond Inhibition (e.g., Allosteric Modulation)

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a modulator molecule to a site other than the active site, known as an allosteric site. wikipedia.orgwikipedia.org This binding event induces a conformational change in the enzyme, leading to either an increase (activation) or a decrease (inhibition) in its catalytic activity.

There is evidence to suggest that indole acrylic acid derivatives can act as allosteric modulators. A study on tryptophan synthase, a bienzyme complex, demonstrated that trans-3-indole-3'-acrylate, an isomer of the acid form of the title compound, can bind to the β-site of the enzyme. nih.gov This binding is allosterically regulated by the presence of ligands at the α-site, indicating a communication between the two distant sites mediated by the indole acrylate. nih.gov The binding of α-site ligands was found to increase the affinity of the β-site for trans-3-indole-3'-acrylate, showcasing a positive allosteric interaction. nih.gov This finding suggests that the indole acrylate scaffold can participate in the complex regulatory mechanisms of multi-subunit enzymes.

The potential for this compound to act as an allosteric modulator for other enzymes warrants further investigation. Its ability to bind to regulatory sites could lead to the fine-tuning of enzymatic activity in various biochemical pathways.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical challenge, such as purity assessment, reaction monitoring, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile and thermally sensitive compounds like methyl 3-(1H-indol-5-yl)acrylate. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and reproducibility. sielc.com

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) allows for the efficient separation of components with varying polarities. sielc.come3s-conferences.org Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the strong UV absorbance of the indole (B1671886) and acrylate (B77674) chromophores.

For reaction monitoring, HPLC can track the consumption of starting materials and the formation of the product over time. For purification, preparative HPLC can be employed using similar principles but with larger columns and higher flow rates to isolate the compound of interest.

Table 1: Example of an HPLC Gradient Program for Reaction Monitoring

| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Table 2: Representative HPLC Retention Times for a Synthesis Mixture

| Compound | Hypothetical Retention Time (minutes) |

|---|---|

| 1H-indole-5-carbaldehyde (Starting Material) | 4.5 |

| Methyl acrylate (Starting Material) | 6.2 |

| 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester (Product) | 15.8 |

| Indole-related impurity | 12.3 |

The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The double bond in the proenoic acid chain is typically in the more stable E-configuration, but these (E/Z)-isomers are diastereomers, not enantiomers.

Therefore, chiral chromatography, a technique designed to separate enantiomers, is not applicable for assessing the purity of this specific compound. This technique is, however, crucial for other indole derivatives that do possess chirality, where separating enantiomers is vital as they can exhibit different biological activities. oup.comrsc.orgrsc.org For such chiral indole compounds, polysaccharide-based chiral stationary phases are often used in both HPLC and Supercritical Fluid Chromatography (SFC) to achieve enantiomeric separation. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. jocpr.com While the target compound itself may have limited volatility due to the indole ring, GC-MS is highly effective for identifying volatile impurities from the synthesis process, such as residual solvents or starting materials.

For the analysis of less volatile compounds like acrylates, pyrolysis-GC-MS can be employed, where the sample is heated to a high temperature to induce thermal degradation into smaller, more volatile fragments that are characteristic of the original structure. nih.govjeol.com The separated components are identified by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for structural elucidation. researchgate.net

Table 3: Potential Volatile Impurities Detectable by GC-MS

| Impurity | Hypothetical Retention Time (minutes) | Key Mass Fragments (m/z) |

|---|---|---|

| Methanol (B129727) (Solvent) | 2.1 | 31, 29 |

| Pyridine (Catalyst) | 5.4 | 79, 52 |

| Methyl acrylate (Reactant) | 4.8 | 86, 55, 29 |

Advanced Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantification of compounds by measuring their absorption or emission of light. These techniques are often rapid, sensitive, and suitable for high-throughput analysis.

Quantitative UV-Vis spectroscopy is a straightforward and robust method for determining the concentration of this compound in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The compound is expected to exhibit strong absorbance in the UV region due to its electronic structure, which includes the indole chromophore and the conjugated acrylate system. researchdata.edu.auresearchgate.net The first step in developing a quantitative assay is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across a range of UV and visible wavelengths. nist.govresearchgate.net A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve. asianpubs.org

Table 4: Example of a Calibration Curve for UV-Vis Quantification

| Concentration (µM) | Absorbance at λmax (e.g., 285 nm) |

|---|---|

| 1.0 | 0.095 |

| 2.5 | 0.240 |

| 5.0 | 0.475 |

| 7.5 | 0.710 |

| 10.0 | 0.950 |

The indole moiety is intrinsically fluorescent, a property that can be exploited in fluorescence-based assays to study molecular interactions. researchgate.netmdpi.com When the compound binds to a target molecule, such as a protein or nucleic acid, its local environment changes, which can lead to alterations in its fluorescence properties. nih.gov

These changes can manifest as a shift in the emission wavelength, an increase (enhancement) or decrease (quenching) in fluorescence intensity, or changes in fluorescence polarization. researchgate.net By titrating the compound with a binding partner and monitoring the fluorescence signal, one can determine binding affinities (e.g., dissociation constant, Kd) and study the kinetics of the interaction. nih.govfrontiersin.org This label-free approach is a powerful tool for screening and characterizing the interactions of the compound in biological systems.

Table 5: Hypothetical Fluorescence Quenching Data for a Protein Binding Assay

| Protein Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |

|---|---|

| 0 | 980 |

| 2 | 850 |

| 5 | 675 |

| 10 | 450 |

| 20 | 230 |

Electrochemical Methods for Redox Characterization